
ノシヘプチド
概要
説明
Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus. It is characterized by its complex structure, which includes five thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle. This compound is known for its potent activity against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .
科学的研究の応用
Nosiheptide, a sulfur-containing polypeptide antibiotic produced by Streptomyces actuosus, has garnered interest for its antimicrobial properties and potential applications in treating infections . This compound, initially used as an antimicrobial feed additive in animal food production, has demonstrated activity against Gram-positive bacteria and some slow-growing mycobacteria (SGM) species . Recent studies have explored its potential as a drug candidate for treating Mycobacterium abscessus infections, highlighting its inhibitory activities and low cytotoxicity .
Scientific Research Applications
Antimicrobial Activity: Nosiheptide has shown substantial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci . It also exhibits potent inhibitory activity in vitro against some SGM species, such as Mycobacterium avium, Mycobacterium intracellulare, and Mycobacterium bovis .
Activity Against Mycobacterium abscessus: Nosiheptide has demonstrated good activity against reference strains of rapidly growing mycobacteria (RGM) and M. abscessus clinical isolates in vitro . Minimum inhibitory concentrations (MICs) of nosiheptide against M. abscessus clinical isolates range from 0.0078 to 1 μg/ml, with MIC50 and MIC90 values of 0.125 μg/ml and 0.25 μg/ml, respectively . Nosiheptide's pattern of growth and kill against M. abscessus is moderate, with apparent concentration-dependent characteristics, and its post-antibiotic effect (PAE) value is approximately 6 hours . At 4 μg/ml, nosiheptide exhibits high intracellular bactericidal activity against M. abscessus reference strains, with an inhibitory rate comparable to that of clarithromycin at 2 μg/ml .
Antibacterial mechanism: Nosiheptide inhibits protein synthesis by binding to the L11-binding domain of 23S ribosomal RNA . It is an inhibitor of protein translation, with greater efficacy on Escherichia coli than on eukaryotic cells, suggesting it is less toxic to eukaryotic cells .
Safety and Cytotoxicity: Cytotoxicity assays reveal that differentiated/undifferentiated THP-1 cells have nearly 100% viability when exposed to nosiheptide for 24 hours at concentrations below 20 μM, which is approximately 200-fold above the MIC of the reference strain of M. abscessus . Nosiheptide is noncytotoxic when incubated for 72 hours with the cervical carcinoma HeLa cell line at up to 128 μg/ml, approximately 1,000-fold above the MIC value of M. abscessus .
In vivo efficacy: Nosiheptide exhibits therapeutic efficacy against M. abscessus in an in vivo-mimic silkworm infection assay, with a 50% effective dose (ED50)/MIC ratio of 9.36 . Nosiheptide treatment (20 mg kg−1, i.p. at 1 and 8 hours post-infection) demonstrates in vivo activity in a murine model of methicillin-resistant Staphylococcus aureus infection, providing significant protection against mortality .
Data Table
Case Studies
Murine Model of MRSA Infection: In a study, mice infected with HA-MRSA strain Sanger 252 were treated with nosiheptide (20 mg kg−1, i.p.) at 1 and 8 hours post-infection . Nosiheptide provided significant (P<0.03) protection against mortality. Ten out of 10 of the nosiheptide-treated mice remained alive on day 3, whereas 6/10 of the controls died on day 1. By the end of the study, only one mouse in the nosiheptide group had died .
Silkworm Infection Assay: Nosiheptide exhibited therapeutic efficacy against M. abscessus in an in vivo-mimic silkworm infection assay with 50% effective dose (ED50)/MIC = 9.36 . The ED50/MIC ratio of a compound is an index of drug potential, and the ratio below 10 is typically indicative of clinical usefulness .
Limitations and Future Directions
作用機序
Target of Action
Nosiheptide, a thiopeptide antibiotic, primarily targets the 50S ribosomal subunit in bacteria . This subunit is a part of the bacterial ribosome, the molecular machine that synthesizes proteins, which are essential for the survival and growth of bacteria.
Mode of Action
Nosiheptide exerts its antibacterial effect by binding tightly to the 50S ribosomal subunit and inhibiting the activities of elongation factors . This prevents protein synthesis, thereby inhibiting bacterial growth .
Biochemical Pathways
The biosynthesis of Nosiheptide involves a series of enzymes. The enzyme NosI activates 3-methyl-2-indolic acid (MIA) and transfers it to the phosphopantetheinyl arm of a carrier protein NosJ . Then, NosN acts on the NosJ-bound MIA and installs a methyl group on the indole C4 . The resulting dimethylindolyl moiety is released from NosJ by a hydrolase-like enzyme NosK . This series of reactions leads to the formation of the indole side ring of Nosiheptide .
Pharmacokinetics
These properties limit its use in human medicine, although it is used as a feed additive in the growth of poultry and hogs to promote growth and general health .
Result of Action
The result of Nosiheptide’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth . This makes Nosiheptide effective against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .
生化学分析
Biochemical Properties
Nosiheptide plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, preventing the activities of elongation factors and thereby inhibiting protein synthesis . The compound binds tightly to the ribosomal subunit, which is crucial for its antibacterial activity. Nosiheptide also interacts with various enzymes and proteins during its biosynthesis, including NosP, a regulatory protein that activates the transcription of structural genes involved in nosiheptide production .
Cellular Effects
Nosiheptide exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, it disrupts cellular processes by binding to the ribosome and preventing the elongation of nascent polypeptides . This inhibition leads to a halt in protein production, which is essential for bacterial growth and survival. Nosiheptide has also been shown to influence cell signaling pathways and gene expression in bacteria, contributing to its bacteriostatic effects .
Molecular Mechanism
The molecular mechanism of nosiheptide involves its tight binding to the 50S ribosomal subunit, which inhibits the activities of elongation factors necessary for protein synthesis . This binding prevents the ribosome from moving along the mRNA, effectively halting translation. Additionally, nosiheptide’s structure allows it to interact with specific sites on the ribosome, enhancing its inhibitory effects . The compound’s unique indole side ring and regiospecific hydroxyl groups on the macrocyclic core contribute to its binding affinity and specificity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of nosiheptide have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that nosiheptide maintains its antibacterial activity over extended periods, although some degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that nosiheptide can have lasting effects on bacterial populations, reducing their viability and preventing regrowth .
Dosage Effects in Animal Models
The effects of nosiheptide vary with different dosages in animal models. At lower doses, nosiheptide has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to host cells . Studies have identified threshold effects, where the antibacterial activity of nosiheptide increases with dosage up to a certain point, beyond which additional increases in dosage do not significantly enhance its effects .
Metabolic Pathways
Nosiheptide is involved in several metabolic pathways, particularly those related to its biosynthesis. The compound is synthesized through a series of post-translational modifications of a ribosomally synthesized precursor peptide . Enzymes such as NosL, NosI, and NosN play crucial roles in the activation and modification of intermediates during nosiheptide biosynthesis . These enzymes facilitate the incorporation of the indole side ring and other structural features that are essential for nosiheptide’s activity .
Transport and Distribution
Within cells and tissues, nosiheptide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s poor water solubility limits its distribution, but it can accumulate in certain cellular compartments where it exerts its antibacterial effects . Studies have shown that nosiheptide can be taken up by bacterial cells and localized to the ribosome, where it inhibits protein synthesis .
Subcellular Localization
Nosiheptide’s subcellular localization is primarily within the ribosome, where it binds to the 50S ribosomal subunit . This localization is critical for its function as an inhibitor of protein synthesis. The compound’s structure includes targeting signals that direct it to the ribosome, ensuring its effective interaction with the ribosomal subunit . Additionally, post-translational modifications of nosiheptide, such as the addition of the indole side ring, enhance its binding affinity and specificity for the ribosome .
準備方法
Synthetic Routes and Reaction Conditions: Nosiheptide is synthesized through a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. The biosynthesis involves the translation and modification of a precursor peptide by several enzymes encoded in a localized gene cluster containing 14 structural genes and 1 regulatory gene . The process includes amino acid dehydration, Diels-Alder type cyclization, and aromatization reactions.
Industrial Production Methods: Industrial production of nosiheptide is typically achieved through fed-batch fermentation. This method involves optimizing the fermentation conditions, such as temperature, pH, and feed rate, to maximize the yield of nosiheptide. The process also considers the inhibitory effects of the substrate and aims to avoid them through dynamic optimization .
化学反応の分析
Types of Reactions: Nosiheptide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s structure allows for multiple modifications, particularly in the thiazole rings and the pyridine moiety.
Common Reagents and Conditions: Common reagents used in the reactions involving nosiheptide include radical S-adenosylmethionine (SAM) proteins, cytochrome P450 enzymes, and various oxidizing agents. The conditions for these reactions often involve specific pH levels, temperatures, and the presence of cofactors .
Major Products: The major products formed from these reactions include modified thiopeptides with enhanced antibacterial properties. For example, the oxidation of nosiheptide by cytochrome P450 enzymes can lead to the formation of hydroxylated and ether-linked derivatives .
類似化合物との比較
Nocathiacin I: Another thiopeptide antibiotic with a similar indolic side ring structure.
Thiostrepton: A thiopeptide antibiotic with a similar mechanism of action, targeting the bacterial ribosome and inhibiting protein synthesis.
Uniqueness of Nosiheptide: Nosiheptide is unique due to its specific structure, which includes five thiazole rings and a central tetrasubstituted pyridine moiety. This structure contributes to its potent antibacterial activity and its ability to overcome resistance mechanisms in various bacterial pathogens .
生物活性
Nosiheptide, a thiopeptide antibiotic produced by Streptomyces actuosus, has garnered attention for its potent antibacterial properties, particularly against multidrug-resistant strains of Gram-positive bacteria. This article provides a detailed overview of the biological activity of nosiheptide, including its mechanism of action, efficacy against various pathogens, and potential clinical applications.
Nosiheptide exerts its antibacterial effects primarily by inhibiting protein synthesis. It binds to the L11-binding domain of 23S ribosomal RNA, disrupting the translation process in bacterial cells . This mechanism is similar to other thiopeptides but is distinguished by its unique structural characteristics, including an indole side ring and specific hydroxyl groups that enhance its antibacterial potency .
In Vitro Activity
Nosiheptide has demonstrated remarkable activity against a variety of Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for nosiheptide against contemporary MRSA strains are consistently low (≤ 0.25 mg/L), indicating strong efficacy even against strains resistant to frontline antibiotics such as daptomycin and vancomycin .
Table 1: Summary of In Vitro Activity Against Bacterial Strains
Bacterial Strain | MIC (mg/L) | Activity Level |
---|---|---|
MRSA | ≤ 0.25 | Highly Sensitive |
MSSA | ≤ 0.25 | Highly Sensitive |
Enterococcus faecium | ≤ 64 | Bacteriostatic |
Mycobacterium abscessus | 0.0078-1 | Moderate Activity |
C. difficile (BI strain) | ≤ 0.25 | Highly Sensitive |
Time-Kill Kinetics
Time-kill studies reveal that nosiheptide exhibits rapid bactericidal activity against MRSA in a concentration- and time-dependent manner. A nearly 2-log reduction in bacterial count is observed within 6 hours at concentrations of 10X and 20X the MIC . This rapid action is crucial for clinical effectiveness, especially in severe infections.
Figure 1: Time-Kill Kinetics of Nosiheptide Against MRSA
Time-Kill Kinetics (Illustrative purposes only)
In Vivo Efficacy
Nosiheptide's effectiveness extends beyond in vitro studies; it has shown promising results in vivo as well. In murine models infected with HA-MRSA strains, treatment with nosiheptide significantly improved survival rates compared to untreated controls. Mice receiving nosiheptide (20 mg/kg) exhibited a marked reduction in mortality rates, with 100% survival observed on day three post-treatment for the treated group .
Table 2: Survival Rates in Murine Models
Treatment Group | Survival Rate (%) on Day 3 |
---|---|
Nosiheptide | 100 |
Control | 40 |
Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) of nosiheptide is noteworthy. Studies indicate a prolonged PAE against MRSA, significantly longer than that observed with vancomycin . For instance, the PAE for nosiheptide was measured at approximately 6 hours against Mycobacterium abscessus and up to 384 hours against M. tuberculosis, showcasing its potential for sustained antibacterial action even after drug clearance from the system .
Clinical Implications and Future Directions
Given its potent activity against resistant strains and favorable safety profile—showing non-cytotoxicity at concentrations significantly above therapeutic levels—nosiheptide represents a promising candidate for further clinical development. Its unique mechanism and efficacy suggest potential applications not only in treating MRSA infections but also in managing other resistant bacterial infections.
特性
IUPAC Name |
N-(3-amino-3-oxoprop-1-en-2-yl)-2-[21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAOHXRUMXWDLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H43N13O12S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1222.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56377-79-8 | |
Record name | Nosiheptide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56377-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nosiheptide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。